molecular formula C14H21N3O5S B2935337 N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 2320682-93-5

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2935337
CAS RN: 2320682-93-5
M. Wt: 343.4
InChI Key: CMDSILZAXXLFND-UHFFFAOYSA-N
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Description

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C14H21N3O5S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Oxadiazoles and isoxazoles derivatives have been extensively studied for their anticancer properties. For instance, derivatives of oxadiazoles have shown promising results in the synthesis and evaluation of novel compounds with potential anticancer activities. These compounds often target specific pathways involved in cancer cell proliferation and survival, making them valuable for therapeutic development (Redda & Gangapuram, 2007).

Anti-Inflammatory and Analgesic Activities

  • Research on celecoxib derivatives, including sulfonamide-based compounds, suggests potential anti-inflammatory, analgesic, antioxidant, and even anticancer activities. These compounds, through their interaction with biological targets such as enzymes and receptors, can modulate inflammatory pathways and provide pain relief (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Effects

  • Substituted isoxazolyl and oxadiazolyl compounds have been found to possess significant antimicrobial and antifungal effects. These activities are attributed to the structural features that interact with microbial cell components, leading to inhibition or destruction of the pathogen (Sarlo, Fabbrini, & Renzi, 1966).

Antioxidant Properties

  • Compounds with thiopyran and oxadiazole functionalities are researched for their antioxidant properties. These molecules can scavenge free radicals or inhibit oxidative processes that lead to cellular damage, highlighting their potential in preventing oxidative stress-related diseases (Hutchinson et al., 1993).

Chemical Synthesis and Drug Discovery

  • The structural components such as tetrahydropyridines and isoxazolidines are pivotal in the synthesis of diverse bioactive molecules. These frameworks serve as key intermediates in developing new drugs with improved efficacy and reduced toxicity (Karyakarte, Smith, & Chemler, 2012).

properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S/c1-10-8-11(17-22-10)16-13(20)12(19)15-9-14(21-5-4-18)2-6-23-7-3-14/h8,18H,2-7,9H2,1H3,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDSILZAXXLFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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